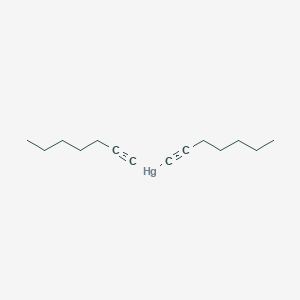
5,7-Dimethyl-2-phenylisoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-phenylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenyl-1,3-dimethyl-1H-isoindole-1,3(2H)-dione with a suitable reducing agent . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions: 5,7-Dimethyl-2-phenylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .
科学研究应用
Chemistry: 5,7-Dimethyl-2-phenylisoindolin-1-one is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of inflammatory diseases and bacterial infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
作用机制
The mechanism of action of 5,7-Dimethyl-2-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes . The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
相似化合物的比较
- 2-Phenylisoindolin-1-one
- 5,7-Dimethylisoindolin-1-one
- 2-Methyl-5,7-diphenylisoindolin-1-one
Comparison: Compared to these similar compounds, 5,7-Dimethyl-2-phenylisoindolin-1-one is unique due to its specific methyl and phenyl substitutions, which confer distinct chemical properties and biological activities . These structural differences can influence the compound’s reactivity , solubility , and interaction with biological targets .
属性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
5,7-dimethyl-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO/c1-11-8-12(2)15-13(9-11)10-17(16(15)18)14-6-4-3-5-7-14/h3-9H,10H2,1-2H3 |
InChI 键 |
CJMYXUGYXJPQSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)CN(C2=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)


![3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B14128024.png)
![4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride](/img/structure/B14128028.png)

![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)


![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
![ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B14128060.png)
![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)
